molecular formula C18H21N B1308607 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 13562-24-8

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1308607
CAS No.: 13562-24-8
M. Wt: 251.4 g/mol
InChI Key: OAKHEQUIFZCBFD-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C18H21N and its molecular weight is 251.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radical Formation and Oxidation Studies

  • Nitroxyl Radical Synthesis : 2,2,4-Trimethyl-1,2-dihydroquinolines and 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolines have been used to synthesize stable nitroxyl radicals. These radicals were formed through oxidation processes and their structures confirmed via EPR spectroscopy (Shikhaliev et al., 1988).

  • Derivative Synthesis and Radical Study : Hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino-oxo derivatives of 2,2,4-trimethyl-substituted 1,2,3,4-tetrahydroquinolines have been synthesized and studied using ESR method to understand radical formation during photolysis and oxidation processes (Ivanov et al., 1979).

Interaction with Peroxy Radicals

  • Oxidation Inhibition Mechanism : 2,2,4-Trimethyl-6-hydroxy-1,2,3,4-tetrahydroquinoline has been investigated for its interaction with peroxy radicals, leading to the formation of quinone-imine and showcasing its potential as an oxidation inhibitor (Kasaikina et al., 1983).

Chemical Synthesis and Reactions

  • Benzene Addition Reactions : Studies have shown that the addition of benzene to 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of AlCl3 leads to the formation of para-substituted 4-aryl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines, highlighting its utility in synthetic organic chemistry (Lugovik et al., 1971).

Agricultural Applications

  • Growth and Yield Stimulants in Agriculture : Certain derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been used as growth stimulants for agricultural crops like eggplant, showing increased seed germination and yield (Vostrikova et al., 2021).

Photoinduced Reactions

  • Photoinduced Addition of Water and Methanol : The kinetics and mechanism of photoinduced addition of water and methanol to the double bond of 2,2,4-trimethyl-1,2-dihydroquinoline were studied, leading to the formation of Markovnikov adducts, 4-hydroxy- and 4-methoxy-1,2,3,4-tetrahydroquinolines (Nekipelova et al., 2002).

Biochemical Analysis

Biochemical Properties

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with NADPH-generating enzymes and chaperones, influencing the antioxidant system . The compound’s interaction with these biomolecules suggests its potential role in modulating oxidative stress and cellular redox states.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to affect the activity of NADPH-generating enzymes, which are crucial for maintaining cellular redox balance . Additionally, the compound influences apoptotic processes, indicating its potential role in regulating cell death and survival pathways . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes . The compound’s ability to modulate enzyme activity and gene expression underscores its significance in biochemical and pharmacological research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although its stability may vary depending on environmental conditions . Long-term exposure to the compound has been associated with sustained modulation of cellular redox states and apoptotic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on oxidative stress and cellular redox balance . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and dose-dependent responses are critical considerations in the compound’s pharmacological evaluation.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in modulating oxidative stress responses and NADPH generation suggests its involvement in redox-related metabolic pathways . These interactions underscore the compound’s potential impact on cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical factors determining its biological activity . Understanding the transport mechanisms and distribution patterns of the compound is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell is crucial for its interaction with target biomolecules and subsequent biochemical effects.

Properties

IUPAC Name

2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-17(2)13-18(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-17/h4-12,19H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHEQUIFZCBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218183
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13562-24-8
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13562-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the biological relevance of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline based on current research?

A1: Current research suggests that this compound and its derivatives might have potential antiviral properties. Specifically, a study investigated its molecular docking interactions with ACE-2 and SARS-CoV-2 spike (S) glycoprotein, key proteins involved in SARS-CoV-2 infection. [] While this in silico analysis provides preliminary insights, further experimental validation is needed to confirm any potential antiviral activity and to understand its mechanism of action.

Q2: What is known about the structure of this compound?

A2: While a specific molecular formula and weight were not provided in the provided abstracts, the name "this compound" itself provides significant structural information. It indicates a tetrahydroquinoline core structure with a phenyl group and three methyl groups attached at specific positions. Further research in chemical databases or publications focusing on its synthesis and characterization would be needed to obtain detailed spectroscopic data (NMR, IR, Mass Spectrometry) to fully elucidate its structure. []

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